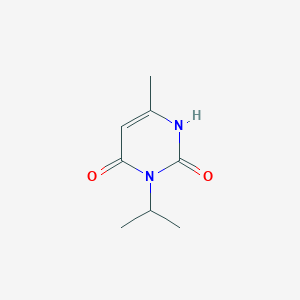

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione

Overview

Description

“6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It is a derivative of pyrimidinediones, a class of compounds that includes naturally occurring metabolites and drugs .

Synthesis Analysis

The synthesis of “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” and its analogues has been reported in several studies . These compounds are synthesized through a multi-step process, starting from a precursor molecule. The process involves acid-amine coupling under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis

The molecular structure of “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . The structure also includes a methyl group and a propan-2-yl group attached to the pyrimidine ring .Scientific Research Applications

Anticancer Agents

The synthesis and evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have revealed promising cytotoxic activity. Researchers have synthesized novel compounds based on this scaffold, such as 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione . These derivatives exhibit potential as anticancer agents, particularly against human cancer cell lines like MCF-7 and HCT116 .

PARP-1 Inhibitors

Several synthesized compounds derived from this pyrimidine scaffold have demonstrated excellent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 inhibitors are relevant in cancer therapy, and their potency against PARP-1 (with IC50 values ranging from 3.61 nM to 114 nM) makes them noteworthy candidates for further investigation .

Antiviral Agents

Given the importance of antiviral compounds, the pyrimidine scaffold has been explored for its potential in inhibiting viral replication. While specific derivatives of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione have not been explicitly studied, the broader class of pyrimidine derivatives has shown activity against HIV-1 reverse transcriptase .

Antioxidant Properties

Pyrimidine-fused heterocycles, including derivatives of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione, have been investigated for their antioxidant properties. These compounds may contribute to cellular protection against oxidative stress and related diseases .

Anti-inflammatory Agents

Although direct studies on the anti-inflammatory effects of this specific compound are limited, pyrimidine derivatives have been associated with anti-inflammatory activity. Further research could explore the potential of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione in modulating inflammatory pathways .

Antibacterial and Antifungal Activity

While not extensively studied, pyrimidine derivatives have demonstrated antibacterial and antifungal properties. Researchers could investigate the efficacy of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione against specific pathogens .

Future Directions

The future directions for “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” could involve further exploration of its potential as a PARP-1 inhibitor and its use in cancer treatment . More research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This leads to genomic dysfunction and ultimately cell death .

Pharmacokinetics

It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is due to the compromise of the cancer cell DNA repair mechanism .

properties

IUPAC Name |

6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(11)4-6(3)9-8(10)12/h4-5H,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETJLUWMDPBGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290539 | |

| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6589-40-8 | |

| Record name | NSC69217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)

![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)

![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)